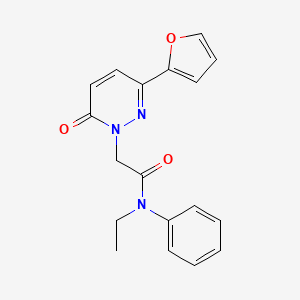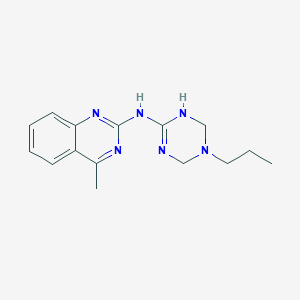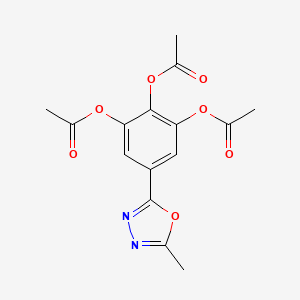![molecular formula C16H13BrN4O3 B11036221 1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole](/img/structure/B11036221.png)
1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole is a complex organic compound that features a tetrazole ring attached to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Methoxylation: The brominated benzodioxole is then reacted with methanol in the presence of a base like sodium hydride to introduce the methoxy group.
Tetrazole Formation: The final step involves the formation of the tetrazole ring. This can be done by reacting the intermediate with sodium azide and a suitable electrophile, such as triethyl orthoformate, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the removal of the bromine atom or reduction of the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, thiourea in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce dehalogenated or reduced tetrazole derivatives.
Scientific Research Applications
1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole
- 1-{3-[(6-fluoro-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole
- 1-{3-[(6-iodo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole
Uniqueness
The uniqueness of 1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13BrN4O3 |
|---|---|
Molecular Weight |
389.20 g/mol |
IUPAC Name |
1-[3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl]tetrazole |
InChI |
InChI=1S/C16H13BrN4O3/c1-10-2-3-12(21-8-18-19-20-21)5-14(10)22-7-11-4-15-16(6-13(11)17)24-9-23-15/h2-6,8H,7,9H2,1H3 |
InChI Key |
NRRFMWHSVNBWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)OCC3=CC4=C(C=C3Br)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11036147.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11036155.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11036162.png)
![1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B11036167.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide](/img/structure/B11036170.png)
![dimethyl 2-{2,2,6,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036175.png)

![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036187.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11036202.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036204.png)


methyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide](/img/structure/B11036210.png)

